molecular formula C10H17NO4S B15201946 3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid

3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid

Cat. No.: B15201946
M. Wt: 247.31 g/mol
InChI Key: FOUHFZCYFJYNCO-UHFFFAOYSA-N
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Description

3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid is an organic compound that features a thietane ring, which is a four-membered ring containing a sulfur atom The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of thietane-3-carboxylic acid with tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at room temperature and monitored by techniques such as NMR and HPLC.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the Boc group, yielding the free amine.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used to remove the Boc group.

    Substitution: Nucleophiles such as amines or alcohols can react with the Boc-protected amine under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Free amine.

    Substitution: Substituted thietane derivatives.

Scientific Research Applications

3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid involves the interaction of the Boc-protected amine with various molecular targets. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then interact with biological targets or participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid is unique due to its thietane ring structure, which imparts distinct chemical and physical properties compared to other Boc-protected amines

Properties

Molecular Formula

C10H17NO4S

Molecular Weight

247.31 g/mol

IUPAC Name

3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]thietane-3-carboxylic acid

InChI

InChI=1S/C10H17NO4S/c1-9(2,3)15-8(14)11(4)10(7(12)13)5-16-6-10/h5-6H2,1-4H3,(H,12,13)

InChI Key

FOUHFZCYFJYNCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1(CSC1)C(=O)O

Origin of Product

United States

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